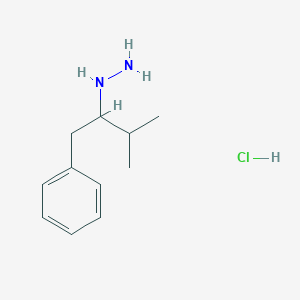

(3-Methyl-1-phenylbutan-2-yl)hydrazine hydrochloride

Description

(3-Methyl-1-phenylbutan-2-yl)hydrazine hydrochloride is a hydrazine derivative characterized by a branched alkyl chain (3-methylbutan-2-yl) and a phenyl group attached to the hydrazine backbone. Its hydrochloride salt enhances stability and solubility, making it suitable for synthetic and industrial applications.

Properties

IUPAC Name |

(3-methyl-1-phenylbutan-2-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2.ClH/c1-9(2)11(13-12)8-10-6-4-3-5-7-10;/h3-7,9,11,13H,8,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEPFXPXALUFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC=CC=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

(3-Methyl-1-phenylbutan-2-yl)hydrazine hydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds.

Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3-Methyl-1-phenylbutan-2-yl)hydrazine hydrochloride exerts its effects depends on its specific application. In organic synthesis, it typically acts as a nucleophile or a reducing agent. The hydrazine group can attack electrophilic centers, leading to the formation of new bonds. In biochemical assays, it may interact with enzymes or other biomolecules, affecting their activity.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.

Biomolecules: It can interact with proteins, nucleic acids, and other biomolecules, affecting their function.

Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its branched alkyl chain and aromatic phenyl group. Comparisons with similar compounds highlight how substituents influence physicochemical and functional properties:

Key Observations :

- Aromatic vs.

- Heterocyclic Modifications : THC’s thienyl group improves reducing capacity in perovskite solar cells (23.0% efficiency vs. 22.6% for propylhydrazine HCl) due to conjugated electron pathways .

Physicochemical Properties

Molecular Weight and Solubility

- Molecular Weight : The target compound (C₁₁H₁₇ClN₂, ~224.7 g/mol) is heavier than simpler analogs like (3-methylbutan-2-yl)hydrazine HCl (138.64 g/mol), suggesting lower solubility in polar solvents .

- Thermal Stability : Branched alkyl chains (e.g., 3-methylbutan-2-yl) may lower melting points compared to aromatic derivatives like p-tolylhydrazine HCl .

Reducing Agents and Catalytic Efficiency

- Perovskite Solar Cells : THC ((2-thienylmethyl)hydrazine HCl) outperforms propylhydrazine HCl (PHC) in reducing I₂, achieving 23.0% device efficiency due to thiophene’s electron-rich structure . The target compound’s phenyl group may offer similar benefits but requires experimental validation.

- Catalytic Inhibition: Hydrazine derivatives generally show lower inhibition efficiency than ethanolamine or hydroxylamine HCl in aldol condensation, likely due to steric or electronic factors .

Antifungal and Anticancer Potential

- Antifungal Agents: Arylhydrazones (e.g., 3-azolyl-4-chromanone phenylhydrazones) exhibit activity dependent on substituent electronic profiles. The target compound’s phenyl group may enhance membrane penetration .

- Anticancer Derivatives : Hydrazine hydrochlorides are intermediates in synthesizing indole-based antitumor agents. For example, benzyl hydrazine derivatives coupled with indole-carboxylic acids yield compounds with anti-proliferative activity .

Biological Activity

(3-Methyl-1-phenylbutan-2-yl)hydrazine hydrochloride is a hydrazine derivative with significant implications in organic synthesis and potential biological applications. This compound, with the molecular formula C₁₂H₂₄N₂Cl, features a phenyl group attached to a butan-2-yl chain, making it an interesting candidate for various biochemical studies.

Synthesis and Properties

The compound can be synthesized through the reaction of (3-methyl-1-phenylbutan-2-one) with hydrazine hydrate in an acidic medium, typically involving refluxing to ensure complete conversion. Its properties include:

| Property | Value |

|---|---|

| IUPAC Name | (3-methyl-1-phenylbutan-2-yl)hydrazine; hydrochloride |

| Molecular Formula | C₁₂H₂₄N₂Cl |

| InChI Key | KKEPFXPXALUFCO-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile and reducing agent. It can interact with various biomolecules, including proteins and nucleic acids, potentially altering their function. The compound may also influence metabolic pathways by inhibiting or activating specific enzymes.

1. Enzyme Interaction

Research indicates that hydrazine derivatives can modulate enzyme activities, which is essential in understanding metabolic pathways. The specific interactions of this compound with enzymes remain to be fully elucidated, but preliminary studies suggest it may affect enzyme kinetics and substrate binding.

3. Potential in Drug Development

Given its structural characteristics, this compound may serve as a scaffold for synthesizing novel pharmacological agents. The ability to modify the hydrazine group allows for the exploration of different biological activities.

Study on Enzyme Modulation

In a study examining the effects of hydrazine derivatives on enzyme activity, it was found that compounds similar to this compound could significantly alter enzyme kinetics in vitro. These findings highlight the potential for this compound in biochemical assays aimed at understanding enzyme regulation .

Antimicrobial Testing

A comparative study evaluated the antimicrobial efficacy of various hydrazine derivatives against Gram-positive and Gram-negative bacteria. Although this compound was not directly tested, its structural analogs exhibited promising results, suggesting that further investigation could yield valuable insights into its antimicrobial potential .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other hydrazine derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| Phenylhydrazine | Moderate cytotoxicity | Used as a reagent in organic synthesis. |

| Hydrazobenzene | Antitumor activity | Known for its role in drug development. |

| (3-Methyl-1-benzylhydrazine) | Potential anti-inflammatory | Similar structure with varying side groups. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.